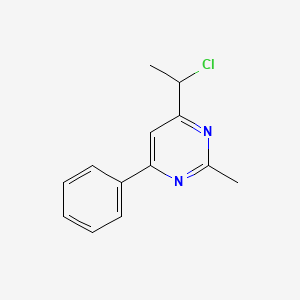![molecular formula C20H28O2 B14407071 8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 81851-45-8](/img/structure/B14407071.png)
8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[45]dec-6-ene is a chemical compound with the molecular formula C20H28O2 It is a member of the spiroketal family, characterized by a spiro-connected dioxaspirodecane ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene typically involves the following steps:
Formation of the Spiroketal Core: The spiroketal core is formed through a cyclization reaction involving a diol and a ketone. This reaction is often catalyzed by an acid, such as p-toluenesulfonic acid, under reflux conditions.
Introduction of the Alkyl Chain: The 4-(4-Methylphenyl)pentyl group is introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of 4-methylphenylpentyl chloride with the spiroketal core in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spiroketal derivatives.
Substitution: Nucleophilic substitution reactions can occur at the alkyl chain, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Alkyl halides, Nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Reduced spiroketal derivatives
Substitution: Substituted spiroketal derivatives
科学研究应用
8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.
作用机制
The mechanism of action of 8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
相似化合物的比较
Similar Compounds
- 8-(3-Methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene
- 8-Allyl-1,4-dioxaspiro[4.5]dec-7-ene
- 8-Tert-butyl-1,4-dioxaspiro[4.5]dec-7-ene
- 8-(Phenylsulfonyl)-1,4-dioxaspiro[4.5]dec-6-ene
Uniqueness
8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[45]dec-6-ene is unique due to the presence of the 4-(4-Methylphenyl)pentyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
81851-45-8 |
|---|---|
分子式 |
C20H28O2 |
分子量 |
300.4 g/mol |
IUPAC 名称 |
8-[4-(4-methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C20H28O2/c1-16-6-8-19(9-7-16)17(2)4-3-5-18-10-12-20(13-11-18)21-14-15-22-20/h6-10,12,17-18H,3-5,11,13-15H2,1-2H3 |
InChI 键 |
CHAMMHKBBRIURT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C)CCCC2CCC3(C=C2)OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid](/img/structure/B14406995.png)

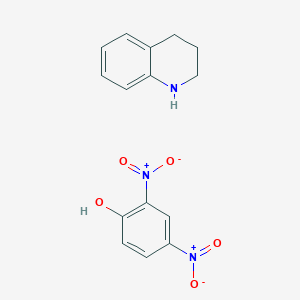
![Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate](/img/structure/B14407018.png)

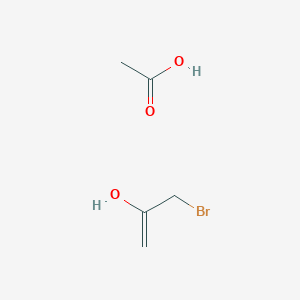
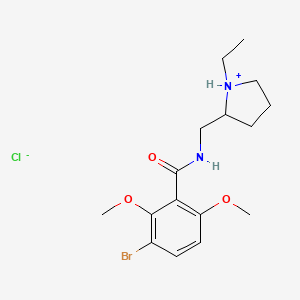
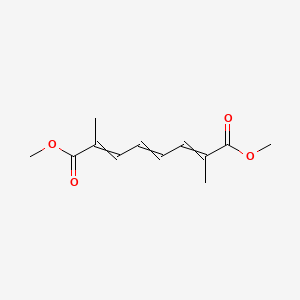
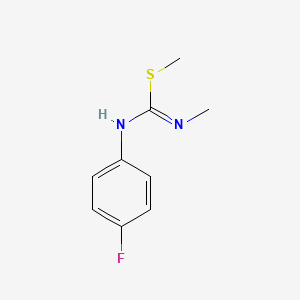
![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)

![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
